molecular formula C9H8BrNO2 B1343087 4-Bromo-6-methoxyisoindolin-1-one CAS No. 808127-75-5

4-Bromo-6-methoxyisoindolin-1-one

Cat. No. B1343087
M. Wt: 242.07 g/mol
InChI Key: VIQFTBKHVUBFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methoxyisoindolin-1-one is a compound that is closely related to various brominated and methoxy-substituted heterocycles. These types of compounds are of interest due to their potential applications in medicinal chemistry and material science. The papers provided discuss several compounds with similar structural motifs, such as brominated isoquinolines and methoxy-substituted quinolones, which can offer insights into the chemistry of 4-Bromo-6-methoxyisoindolin-1-one.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including the use of rhodium-catalyzed reactions to form highly functionalized brominated heterocycles . Another approach is the reductive amination of Schiff's bases, which can lead to the synthesis of brominated and methoxy-substituted tetrahydroisoquinolines . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 4-Bromo-6-methoxyisoindolin-1-one, utilizing catalytic systems or reductive amination techniques.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure and stereochemistry of a brominated and methoxy-substituted cyclohexadienone were determined, providing valuable information on the configuration of the substituents and the overall geometry of the molecule . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms in 4-Bromo-6-methoxyisoindolin-1-one, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of brominated and methoxy-substituted compounds can be quite diverse. For example, the presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions . Methoxy groups can influence the electronic properties of the molecule, affecting its reactivity and stability . The stability of these compounds under various conditions, such as heat and light, is also an important aspect of their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their fluorescence characteristics, have been studied extensively. The novel fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range, which is a desirable property for applications in biomedical analysis . The stability of these compounds against light and heat is another important property, as it determines their suitability for long-term storage and use in various applications . These properties are relevant to 4-Bromo-6-methoxyisoindolin-1-one, as they can influence its potential uses in scientific and industrial fields.

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
    • These compounds have been used to create a variety of pharmacologically active molecular probes .
    • The synthesis process involves various methods, each offering unique advantages and challenges .
    • The development of these heterocycles is a subject of substantial interest and ingenuity among researchers .
  • Herbicides

    • These compounds have also been used in the production of herbicides .
  • Colorants and Dyes

    • Isoindoline-1,3-dione heterocycles have been used in the production of colorants and dyes .
  • Polymer Additives

    • These compounds have been used as additives in the production of polymers .
  • Organic Synthesis

    • Isoindoline-1,3-dione heterocycles have been used in organic synthesis .
  • Photochromic Materials

    • These compounds have been used in the production of photochromic materials .
  • Synthesis of Indole Derivatives

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Chemical Supplier

    • “5-Bromo-6-methoxyisoindolin-1-one” is available from chemical suppliers, suggesting it may be used as a starting material or intermediate in various chemical reactions .
  • Design and Synthesis of Novel Isoindolinone Derivatives

    • Isoindolinone derivatives have been synthesized and evaluated for their biological activity .
    • The specific methods of application and experimental procedures would depend on the specific type of isoindolinone derivative being synthesized .
    • The outcomes of these applications would also vary based on the specific isoindolinone derivative and its intended use .
  • Synthesis of Indole Derivatives

    • Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
    • They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
    • The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Chemical Supplier

    • “5-Bromo-6-methoxyisoindolin-1-one” is available from chemical suppliers, suggesting it may be used as a starting material or intermediate in various chemical reactions .
  • Design and Synthesis of Novel Isoindolinone Derivatives

    • Isoindolinone derivatives have been synthesized and evaluated for their biological activity .
    • The specific methods of application and experimental procedures would depend on the specific type of isoindolinone derivative being synthesized .
    • The outcomes of these applications would also vary based on the specific isoindolinone derivative and its intended use .

properties

IUPAC Name

4-bromo-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-5-2-6-7(8(10)3-5)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQFTBKHVUBFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNC2=O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619885
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxyisoindolin-1-one

CAS RN

808127-75-5
Record name 4-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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